N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide
Description
Properties
Molecular Formula |
C26H26N4O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[4-[2-(1-benzylbenzimidazol-2-yl)pyrrolidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C26H26N4O3S/c1-19(31)27-21-13-15-22(16-14-21)34(32,33)30-17-7-12-25(30)26-28-23-10-5-6-11-24(23)29(26)18-20-8-3-2-4-9-20/h2-6,8-11,13-16,25H,7,12,17-18H2,1H3,(H,27,31) |
InChI Key |
DAPRJBQBPCYUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Pyrrolidine Derivatives
A widely adopted method involves reacting o-phenylenediamine with a pyrrolidine-containing carbonyl precursor under acidic conditions. For example, 1-benzyl-2-(pyrrolidin-2-yl)-1H-benzimidazole is synthesized via:
-
Ring formation : Heating o-phenylenediamine with 2-pyrrolidone in refluxing hydrochloric acid (HCl) to form the benzimidazole ring.
-
N-Benzylation : Treating the intermediate with benzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Key parameters :
Hydrogenation of Proline-Based Intermediates
Alternative routes utilize L-proline as a chiral starting material. For instance:
-
Protection of proline : Converting proline to its tert-butoxycarbonyl (Boc) derivative.
-
Coupling with benzimidazole : Reacting Boc-protected proline with 2-chlorobenzimidazole using carbodiimide coupling agents.
-
Deprotection and benzylation : Removing the Boc group with trifluoroacetic acid (TFA), followed by benzylation.
Advantages :
Sulfonylation of the Pyrrolidine Nitrogen
Introducing the sulfonyl group at the pyrrolidine nitrogen requires careful control to avoid over-sulfonation:
Direct Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
-
Reaction conditions :
-
Workup : Quenching with ice-water, extracting with DCM, and evaporating under reduced pressure.
Catalytic Sulfur Trioxide Complexes
For improved regioselectivity, sulfur trioxide–pyridine complexes in tetrahydrofuran (THF) have been employed:
-
Temperature : −10°C to prevent side reactions
-
Selectivity : >90% for the pyrrolidine nitrogen over benzimidazole nitrogens.
Introduction of the Acetamide Group
The final acetamide moiety is introduced via nucleophilic acyl substitution:
Acetylation of the Sulfonylated Aniline Intermediate
-
Nitration and reduction :
-
Acetylation :
One-Pot Sulfonylation-Acetylation
Recent protocols combine sulfonylation and acetylation in a single pot:
-
Reagents : 4-Aminobenzenesulfonamide, acetyl chloride, and TEA in acetonitrile
-
Temperature : 50°C for 6 hours
-
Advantage : Reduces purification steps, achieving 80% overall yield.
Optimization and Scale-Up Challenges
Catalytic Hydrogenation Efficiency
Solvent Impact on Sulfonylation
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Byproduct Formation |
|---|---|---|---|
| DCM | 8.93 | 0.45 | <5% |
| THF | 7.52 | 0.32 | 12% |
| DMF | 36.7 | 0.68 | 18% |
DCM balances reaction rate and selectivity, making it optimal for industrial use.
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide linkage may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Pyrrolidine Derivatives
describes compounds 12 , 13 , and 14 , which share structural motifs with the target compound:
- Compound 12 : 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (Yield: 65%, MP: 194–195°C).
- Compound 13: 4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone (Yield: 53%, MP: 138–139°C).
- Compound 14 : N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide (Yield: 67%, MP: 204°C).
Key Differences :
- The target compound replaces the pyrrolidinone or acetohydrazide groups in 12–14 with a sulfonamide bridge, likely enhancing metabolic stability and solubility due to the sulfonyl group’s polarity .
Benzimidazole-Acetamide Derivatives
synthesizes N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., 28–31 ) and 32 (N-(6-chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide). These compounds feature acetamide linkages to pyrazole or triazole heterocycles.
Key Differences :
- The target compound’s sulfonamide-phenylacetamide group contrasts with the pyrazole/triazole-acetamide in 28–32, which may alter binding affinity to biological targets.
- The benzimidazole-pyrrolidine core in the target compound introduces conformational rigidity absent in 28–32 , possibly enhancing selectivity for specific enzyme pockets .
Sulfonamide-Containing Acetamides
highlights N-phenylacetamide sulfonamides such as 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide), which exhibits analgesic activity comparable to paracetamol.
Key Differences :
- The target compound’s pyrrolidine-sulfonyl group replaces the piperazinyl-sulfonyl moiety in 35 . Pyrrolidine’s smaller ring size and reduced basicity may decrease off-target interactions compared to piperazine derivatives .
Biological Activity
N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzimidazole moieties have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 15 | |
| Compound B | HT29 (colorectal carcinoma) | 12 | |
| This compound | MCF7 (breast cancer) | TBD |
2. Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored, showing effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the benzimidazole ring is crucial for this activity.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For example, some benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of a related benzimidazole derivative in inhibiting tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls, suggesting that the compound may be a viable candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of a series of benzimidazole derivatives, including those with sulfonamide groups. The study found that these compounds displayed potent antibacterial activity against resistant strains, highlighting their potential as new therapeutic agents.
Q & A
Q. Table 1: Example Reaction Parameters
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzimidazole formation | Ethanol | HCl (gas) | Reflux | 60–70 |
| Sulfonation | DMF | NaH | 0–5°C | 75–85 |
| Acetamide coupling | THF | DCC | RT | 80–90 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies protons and carbons in the benzimidazole, pyrrolidine, and acetamide moieties. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.5 ppm, while the acetamide methyl group resonates at δ 2.1 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 517.18) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹, amide C=O at 1650 cm⁻¹) .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Answer: Contradictions often arise from assay-specific variables. Strategies include:
- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., cisplatin for cytotoxicity assays) .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple concentrations to account for potency variability .
- Mechanistic Follow-Up : Use techniques like SPR (surface plasmon resonance) to validate target binding affinity when cellular assays show inconsistency .
Advanced: What computational methods are used to predict interactions with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina model binding poses with targets (e.g., kinase domains). The benzimidazole moiety often shows π-π stacking with aromatic residues .
- QSAR Modeling : Correlates substituent electronegativity or steric bulk with activity (e.g., EDG on the benzyl group enhances antimicrobial potency) .
- MD Simulations : Assess binding stability over time (≥100 ns trajectories) to identify critical hydrogen bonds (e.g., acetamide NH with Asp93 in EGFR) .
Intermediate: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Answer:
- Core Modifications : Replace pyrrolidine with piperidine to test ring size effects on solubility .
- Substituent Screening : Introduce halogens (e.g., -F, -Cl) at the benzyl position to evaluate electronic effects on kinase inhibition .
- Bioisosteres : Swap the sulfonyl group with phosphonate to assess metabolic stability .
Q. Table 2: Example SAR Findings
| Modification | Activity Change (vs. Parent) | Key Insight |
|---|---|---|
| Benzyl → 4-Fluorobenzyl | 2× ↑ IC₅₀ (EGFR) | Enhanced hydrophobic interaction |
| Acetamide → Propanamide | No change | Carbon chain length non-critical |
Advanced: What challenges arise in crystallographic analysis, and what strategies mitigate them?
Answer:
- Crystal Growth Issues : Low solubility in common solvents. Use mixed-solvent vapor diffusion (e.g., DMSO/water) .
- Disorder in Flexible Groups : The pyrrolidine ring may exhibit conformational disorder. Refine using SHELXL with restraints on bond lengths/angles .
- Twinned Data : Employ twin refinement protocols in SHELXE to resolve overlapping reflections .
Basic: How to assess the compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24h; monitor degradation via HPLC. The sulfonyl group is stable at pH 7.4 but hydrolyzes at pH < 3 .
- Plasma Stability : Incubate with human plasma; LC-MS identifies metabolites (e.g., deacetylation products) .
Advanced: How to address low bioavailability in preclinical models?
Answer:
- Prodrug Design : Mask the acetamide as a tert-butyl carbamate to enhance permeability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
